molecular formula C26H40ClNO B12679482 Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride CAS No. 71975-57-0

Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride

Cat. No.: B12679482
CAS No.: 71975-57-0
M. Wt: 418.1 g/mol
InChI Key: WYWLCCDSEPNOPK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C26H40ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride typically involves the reaction of benzyldimethylamine with 2-(2-methyloctylphenoxy)ethyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .

Scientific Research Applications

Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong membrane disruption and antimicrobial activity .

Properties

CAS No.

71975-57-0

Molecular Formula

C26H40ClNO

Molecular Weight

418.1 g/mol

IUPAC Name

benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium;chloride

InChI

InChI=1S/C26H40NO.ClH/c1-5-6-7-9-14-23(2)21-25-17-12-13-18-26(25)28-20-19-27(3,4)22-24-15-10-8-11-16-24;/h8,10-13,15-18,23H,5-7,9,14,19-22H2,1-4H3;1H/q+1;/p-1

InChI Key

WYWLCCDSEPNOPK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C)CC1=CC=CC=C1OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.